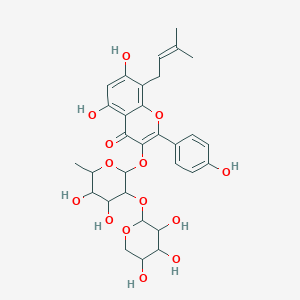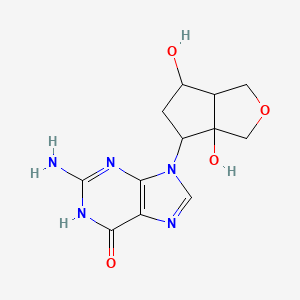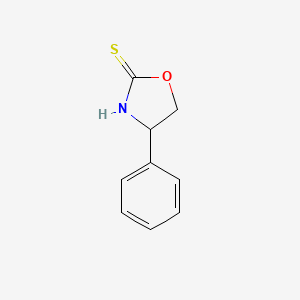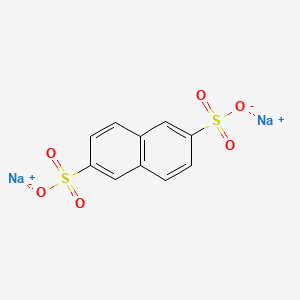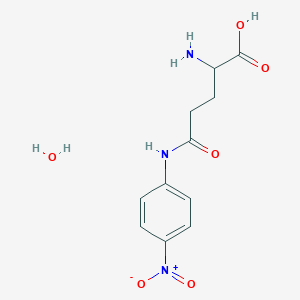
2-Amino-5-(4-nitroanilino)-5-oxopentanoic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-GAMMA-GLUTAMYL-P-NITROANILIDE MONOHYDRATE is a chemical compound with the molecular formula C11H13N3O5·H2O. It is a derivative of glutamic acid and is commonly used in biochemical research. The compound is known for its role as a substrate in enzymatic reactions, particularly those involving gamma-glutamyl transferase (GGT).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-GAMMA-GLUTAMYL-P-NITROANILIDE MONOHYDRATE typically involves the reaction of L-glutamic acid with p-nitroaniline. The reaction is carried out under controlled conditions, often involving the use of a coupling agent to facilitate the formation of the peptide bond between the glutamic acid and the p-nitroaniline. The reaction is usually conducted in an aqueous medium at a temperature of around 40°C for several hours .
Industrial Production Methods
Industrial production of L-GAMMA-GLUTAMYL-P-NITROANILIDE MONOHYDRATE follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in solid form and is often supplied as a white to light yellow powder or crystalline substance .
Analyse Des Réactions Chimiques
Types of Reactions
L-GAMMA-GLUTAMYL-P-NITROANILIDE MONOHYDRATE undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by gamma-glutamyl transferase (GGT) to release p-nitroaniline.
Substitution: It can participate in substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of gamma-glutamyl transferase (GGT) under physiological conditions (pH 7.4, 37°C).
Substitution: Requires specific reagents depending on the desired substitution, such as reducing agents for nitro group reduction.
Major Products
Hydrolysis: Produces p-nitroaniline and L-glutamic acid.
Substitution: Yields various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
L-GAMMA-GLUTAMYL-P-NITROANILIDE MONOHYDRATE has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to study the activity of gamma-glutamyl transferase (GGT) in various biological samples.
Medicine: Employed in diagnostic assays to measure GGT activity, which is an important marker for liver function.
Pharmacology: Investigated for its potential role in modulating amino acid transporters and its effects on cellular metabolism.
Industrial: Utilized in the production of diagnostic kits and reagents for biochemical assays
Mécanisme D'action
The primary mechanism of action of L-GAMMA-GLUTAMYL-P-NITROANILIDE MONOHYDRATE involves its role as a substrate for gamma-glutamyl transferase (GGT). The enzyme catalyzes the hydrolysis of the gamma-glutamyl bond, releasing p-nitroaniline, which can be quantitatively measured. This reaction is crucial for studying GGT activity and its involvement in various physiological and pathological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Glutamic acid γ-(4-nitroanilide): Another derivative of glutamic acid used in similar biochemical assays.
N-Glutaryl-L-phenylalanine p-nitroanilide: Used as a substrate to determine chymotrypsin activity.
L-Glutamic acid γ-(4-methoxy-β-naphthylamide): Employed in enzymatic studies involving different transferases.
Uniqueness
L-GAMMA-GLUTAMYL-P-NITROANILIDE MONOHYDRATE is unique due to its specific interaction with gamma-glutamyl transferase (GGT), making it a valuable tool in studying GGT activity and related metabolic pathways. Its ability to release a chromogenic product (p-nitroaniline) upon enzymatic hydrolysis allows for easy and accurate measurement of enzyme activity .
Propriétés
IUPAC Name |
2-amino-5-(4-nitroanilino)-5-oxopentanoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5.H2O/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFIAIPYVFZHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-].O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R,3R,4S,5S)-5-(4-Amino-6-chloro-1H-benzo[d]imidazol-1-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B15285036.png)
![N-[(1S,2S,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide](/img/structure/B15285044.png)
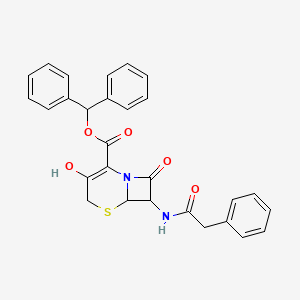
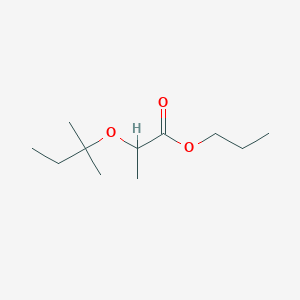
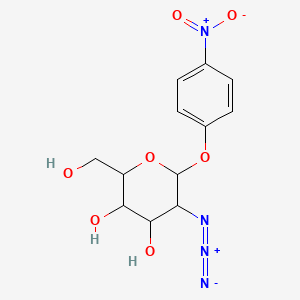
![(S)-2-[2-(Boc-amino)-3-(1-trityl-4-imidazolyl)propanamido]-2-methylpropanoic Acid](/img/structure/B15285077.png)
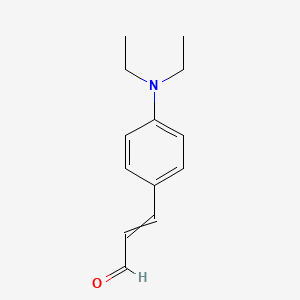
![6-[(8a-Carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B15285089.png)
![1-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-4-[(tert-butyldimethylsilyl)oxy]-3-hydroxy-2-tetrahydrofuryl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15285098.png)
